Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

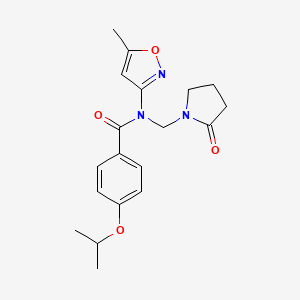

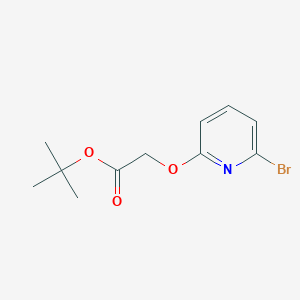

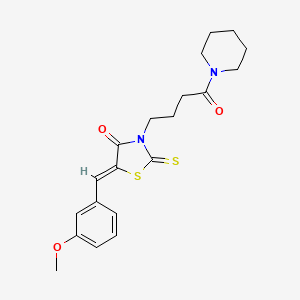

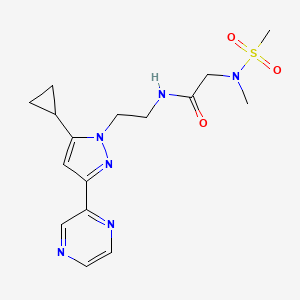

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a chemical compound with the CAS Number: 1206248-94-3 . It has a molecular weight of 288.14 and its IUPAC name is tert-butyl [(6-bromo-2-pyridinyl)oxy]acetate . The compound is typically stored at a temperature of 4°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is 1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate is a liquid at room temperature . It has a molecular weight of 288.14 . The compound is stored at a temperature of 4°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Bromination and Aryl-functionalization of Pyrene Derivatives

Research by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, highlighting the role of iron(III) bromide in directing bromine atoms to specific positions on the pyrene molecule. This method allows for the regioselective synthesis of bromopyrene derivatives, which can further undergo aryl-functionalization through Suzuki–Miyaura cross-coupling reactions. Such processes are essential for the development of advanced materials with specific photophysical properties (Feng et al., 2015).

Photophysical Properties of Pyrene Derivatives

The study by Feng et al. also delves into the photophysical properties of aryl-functionalized pyrene derivatives. These properties are crucial for applications in materials science, such as the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The systematic investigation of fluorescence and absorption characteristics of these compounds provides insights into their potential use in electronic and optoelectronic devices (Feng et al., 2015).

Coordination Chemistry and Catalysis

The coordination compounds of terpyridines, including derivatives of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate, are utilized across various research fields such as organometallic catalysis, materials science, and biomedicine. Terpyridines and their transition metal complexes catalyze a broad range of reactions, from water splitting in artificial photosynthesis to biochemical transformations. These applications highlight the versatility of terpyridine ligands in catalyzing organic and macromolecular chemistry transformations (Winter et al., 2011).

Synthesis of Preorganized Ligands

Charbonnière et al. (2002) discuss the transformation of bromo to ester groups in the context of synthesizing ligands with 6-bromo-2,2'-bipyridine pendant arms. These ligands are pivotal in the development of preorganized ligands for potential labeling of biological material. The synthetic protocols offer a valuable approach for designing ligands with specific functionalizations, opening pathways for targeted drug delivery and diagnostic applications (Charbonnière et al., 2002).

Molecular Recognition in Catalysis

Balcells et al. (2009) highlight the role of tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate derivatives in molecular recognition within Mn-catalyzed C-H oxidation reactions. The study showcases how molecular recognition via H-bonding influences selectivity and mechanism in catalysis, emphasizing the importance of ligand design in achieving high selectivity in oxidation reactions (Balcells et al., 2009).

properties

IUPAC Name |

tert-butyl 2-(6-bromopyridin-2-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-9-6-4-5-8(12)13-9/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBRJVIWCMCNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=NC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)

![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)

![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)

![4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2657064.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2657066.png)